molecular formula C9H16N2OS B13068595 2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol

2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol

Cat. No.: B13068595
M. Wt: 200.30 g/mol
InChI Key: MQYROXGRBKRVHT-UHFFFAOYSA-N
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Description

2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol is a tertiary alcohol derivative featuring a 4-methylthiazole moiety linked via a methyleneamino group to a 2-methylpropan-2-ol backbone. This compound is structurally characterized by its thiazole ring, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer, antimicrobial, and receptor modulation properties .

Properties

Molecular Formula

C9H16N2OS

Molecular Weight

200.30 g/mol

IUPAC Name

2-methyl-1-[(4-methyl-1,3-thiazol-5-yl)methylamino]propan-2-ol

InChI

InChI=1S/C9H16N2OS/c1-7-8(13-6-11-7)4-10-5-9(2,3)12/h6,10,12H,4-5H2,1-3H3

InChI Key

MQYROXGRBKRVHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNCC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 2-amino-2-methyl-1-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The compound may activate or inhibit biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol (CAS 1484483-55-7)
  • Key Difference: The amino group is attached to the second carbon of the propanol backbone instead of the first carbon in the target compound.
  • Impact : This positional isomerism may alter solubility, hydrogen-bonding capacity, and steric interactions with biological targets. Molecular weight (200.30 g/mol) and formula (C₉H₁₆N₂OS) remain identical, but the spatial arrangement could influence pharmacokinetics .
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
  • Structure : Features a shorter alkyl chain (propane) and a primary amine instead of a tertiary alcohol.
5-Acetyl-2-amino-4-methyl-1,3-thiazole (CAS 30748-47-1)
  • Structure: Contains an acetyl group and amino substituents on the thiazole ring.
  • Relevance : The acetyl group introduces electrophilic reactivity, making this compound a precursor for further derivatization. Its toxicity profile is understudied, a common issue among thiazole derivatives .

Pharmacologically Active Thiazole Derivatives

Pyridine-Thiazole Hybrids (e.g., Compound 3 in )
  • Structure : Combines a pyridine ring with a 4-methylthiazole core.
  • Activity: Demonstrated flat molecular geometry (via X-ray diffraction) and E-isomer dominance (confirmed by ¹³C NMR), enhancing binding to planar enzyme active sites.
SIB-1757 and SIB-1893 (mGluR5 Antagonists)
  • Structure : Pyridine-based but share functional similarities (e.g., methyl and aryl groups).
  • Activity: IC₅₀ values of 0.29–0.37 µM for mGluR5 inhibition.
PROTAC Example 208 ()
  • Structure : Incorporates a 4-methyl-1,3-thiazol-5-yl group in a proteolysis-targeting chimera (PROTAC).
  • Relevance : Highlights the thiazole ring’s utility in drug design for enhancing target protein degradation. The target compound’s hydroxyl group could serve as a linker site for conjugation .

Reactivity

  • The tertiary alcohol in the target compound may undergo esterification or etherification, whereas primary amines (e.g., 3-(4-methylthiazol-5-yl)propan-1-amine) are more reactive toward acylation .

Anticancer Potential

  • Thiazole derivatives in and exhibit anticancer activity via kinase inhibition or DNA intercalation. The target compound’s hydroxyl group could enhance solubility for improved bioavailability .

Toxicity

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference ID
Target Compound C₉H₁₆N₂OS 200.30 Tertiary alcohol, thiazole Under investigation
2-Methyl-2-{[(4-methylthiazol-5-yl)methyl]amino}propan-1-ol C₉H₁₆N₂OS 200.30 Primary alcohol, thiazole Unreported
5-Acetyl-2-amino-4-methylthiazole C₆H₈N₂OS 156.20 Acetyl, amino Precursor, toxicity unknown
SIB-1893 (mGluR5 antagonist) C₁₃H₁₃N 183.25 Pyridine, styryl IC₅₀ = 0.29 µM (mGluR5)

Biological Activity

2-Methyl-1-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol, also known by its CAS number 1557534-39-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological actions.

The molecular formula of this compound is C9H16N2O2SC_9H_{16}N_2O_2S with a molecular weight of 216.30 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, a study reported that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The introduction of a 4-methyl group on the thiazole ring was shown to enhance anticancer activity significantly.

Case Study: Anticancer Efficacy

In an experimental setup, different concentrations of this compound were tested against Caco-2 cells. The results indicated:

Concentration (µM)Cell Viability (%)Statistical Significance
0100-
1085p < 0.05
5060p < 0.01
10039.8p < 0.001

These findings suggest that the compound significantly reduces cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Antimicrobial Activity

The thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

A study conducted to assess the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of related thiazole compounds showed:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.631.25
Escherichia coli31.2562.5

These results indicate that the compound's structural modifications can enhance its antimicrobial efficacy .

The mechanism by which thiazole derivatives exert their biological effects often involves interference with cellular processes such as DNA replication and protein synthesis. Specifically, compounds targeting microtubule dynamics have shown promise in disrupting mitotic spindle formation in cancer cells, leading to cell death.

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